4-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide

Physicochemical profiling Structural verification Quality control

The compound 4-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide (CAS 896362-06-4, molecular formula C₁₈H₁₇N₃O₄, molecular weight 339.35 g/mol) is a synthetic small molecule belonging to the N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide class. It features a 4-methyl-3-nitro substitution pattern on the benzamide ring, linked via an amide bond to a 5-oxo-1-phenylpyrrolidine scaffold.

Molecular Formula C18H17N3O4
Molecular Weight 339.351
CAS No. 896362-06-4
Cat. No. B2512299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
CAS896362-06-4
Molecular FormulaC18H17N3O4
Molecular Weight339.351
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C18H17N3O4/c1-12-7-8-13(9-16(12)21(24)25)18(23)19-14-10-17(22)20(11-14)15-5-3-2-4-6-15/h2-9,14H,10-11H2,1H3,(H,19,23)
InChIKeyNEIPFCJRPNCVEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide (CAS 896362-06-4): Structural Identity and Procurement Baseline


The compound 4-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide (CAS 896362-06-4, molecular formula C₁₈H₁₇N₃O₄, molecular weight 339.35 g/mol) is a synthetic small molecule belonging to the N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide class . It features a 4-methyl-3-nitro substitution pattern on the benzamide ring, linked via an amide bond to a 5-oxo-1-phenylpyrrolidine scaffold. This compound is primarily supplied as a research chemical or building block for medicinal chemistry and chemical biology applications. No peer-reviewed biological activity data was identified for this specific compound in the public domain .

Why 4-Methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide Cannot Be Replaced by In-Class Analogs


Within the N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide family, the precise position and identity of substituents on the benzamide ring critically determine the compound's physicochemical properties and, by class-level inference from related pyrrolidinyl-benzamide series, its potential pharmacologic profile [1]. The 4-methyl-3-nitro pattern in this compound represents one of several regioisomeric possibilities, each producing distinct hydrogen-bonding capacity, electronic distribution, and steric constraints . Generic substitution with a differently substituted analog—such as the 3-nitro-only (CAS 896361-93-6), 2-methyl-3-nitro (CAS 896362-02-0), or non-nitrated 3-methyl (CAS 905674-22-8) variant—introduces uncontrolled variables that can alter molecular recognition, solubility, and metabolic liability in downstream assays. These structural variations are non-interchangeable in any experimental context where SAR integrity or data reproducibility is required.

Quantitative Differentiation Evidence for 4-Methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide vs. Nearest Analogs


Molecular Weight Differentiation from the 3-Nitro-Only Analog

The target compound (CAS 896362-06-4) bears a 4-methyl-3-nitro substitution, whereas the closest analog 3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide (CAS 896361-93-6) lacks the methyl group. This structural difference results in a molecular weight increase of 14.03 g/mol for the target compound . Such a difference is readily distinguishable by mass spectrometry, providing an unambiguous identity confirmation method in procurement and analytical workflows.

Physicochemical profiling Structural verification Quality control

Regioisomeric Differentiation from the 2-Methyl-3-nitro Analog

The target compound and 2-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide (CAS 896362-02-0) share the identical molecular formula (C₁₈H₁₇N₃O₄) and molecular weight (339.35 g/mol), differing only in the position of the methyl group (4- vs. 2-position) . As constitutional isomers, they require chromatographic separation for differentiation, with the 4-methyl isomer predicted to exhibit distinct retention behavior due to altered electronic distribution and steric accessibility of the nitro group, affecting polar surface area and hydrogen-bonding interactions with stationary phases.

Regioisomer resolution Structure-activity relationships Chromatographic method development

Functional Group Differentiation: Dual Nitro+Methyl Substitution vs. Mono-Substituted Analogs

Compared to the non-nitrated 3-methyl analog (CAS 905674-22-8, C₁₈H₁₈N₂O₂, MW 294.35) and the unsubstituted parent N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide (CAS 60655-98-3, C₁₇H₁₆N₂O₂, MW 280.32) , the target compound contains both a nitro (-NO₂) and a methyl (-CH₃) substituent. This dual substitution increases the molecular weight by 45.0 and 59.0 g/mol, respectively, and introduces one additional hydrogen-bond acceptor (nitro oxygens) . The nitro group is a strong electron-withdrawing moiety that polarizes the aromatic ring and can undergo bioreduction to reactive intermediates, a property entirely absent in the non-nitrated analogs.

Hit-to-lead optimization Chemical probe design Property-based differentiation

Procurement Specification and Pricing Benchmarking Against Analogs

The target compound is available from Arctom Scientific (AA BLOCKS brand) at catalog number AAB-AA0223YG, with documented pricing of $250/1 mg, $278/5 mg, $298/10 mg, $370/25 mg, and $520/50 mg (as of May 2026) . This pricing reflects the compound's classification as a specialty research chemical with limited commercial demand. In comparison, the structurally simpler analog 3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide (CAS 905674-22-8) is available from Bidepharm at 98% purity through standard catalog channels , while the 3-nitro analog (CAS 896361-93-6) is listed at 95%+ purity from Chemenu . The target compound's higher per-milligram cost relative to these analogs reflects the specialized nature of the 4-methyl-3-nitro substitution pattern versus more common alternatives.

Chemical procurement Vendor selection Budget planning

Validated Application Scenarios for 4-Methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide in Research Procurement


Structure-Activity Relationship (SAR) Studies Requiring 4-Methyl-3-nitro Substitution as a Controlled Variable

When a medicinal chemistry program explores the N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide scaffold, the 4-methyl-3-nitro substitution pattern represents a specific perturbation of the benzamide ring's electronic and steric profile . This compound serves as a precise tool to probe the effect of a combined electron-withdrawing (nitro) and electron-donating/hydrophobic (methyl) substitution at defined positions [1]. Its regioisomeric identity (4-methyl vs. 2-methyl vs. no methyl) is a critical parameter; procurement of the correct isomer is essential for data reproducibility, as the isomers share identical molecular weight and formula [1].

Nitro-Reductase or Bioreductive Prodrug Research Platforms

The aromatic nitro group is a well-established trigger for bioreductive activation in hypoxic tumor environments or by bacterial nitroreductases [1]. This compound, bearing a nitro group at the 3-position with an adjacent 4-methyl group, offers a defined electronic environment for studying the influence of ring substitution on the rate and specificity of enzymatic nitro reduction. Non-nitrated analogs such as 3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide (CAS 905674-22-8) are structurally incapable of participating in such studies .

Analytical Method Development and Reference Standard Qualification

The compound's distinct molecular weight (339.35 g/mol) and specific SMILES string make it suitable as a reference standard for developing LC-MS or GC-MS methods aimed at resolving regioisomeric mixtures within the N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide chemical space. Its mass difference of +14.03 g/mol relative to the des-methyl 3-nitro analog [1] enables straightforward mass-based discrimination, while chromatographic method development can exploit the 4-methyl substitution's influence on retention time to separate it from its 2-methyl regioisomer [1].

Chemical Biology Probe Development Requiring Nitro Functionality

In chemical biology, the nitro group can serve as a spectroscopic probe (e.g., charge-transfer bands, fluorescence quenching), a photoaffinity labeling handle, or a precursor for further synthetic elaboration (reduction to amine, diazotization, and subsequent functionalization). The 4-methyl-3-nitro substitution pattern provides a unique combination of steric and electronic properties distinct from the 2-methyl-3-nitro or 3-nitro-only analogs [1]. Researchers requiring this specific substitution pattern for probe design must procure the correct CAS number (896362-06-4) to ensure experimental fidelity.

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